cytochalasin D

Catalog No.
S524833
CAS No.
22144-77-0
M.F
C30H37NO6
M. Wt
507.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cytochalasin D

CAS Number

22144-77-0

Product Name

cytochalasin D

IUPAC Name

[(1R,2R,3E,5S,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate

Molecular Formula

C30H37NO6

Molecular Weight

507.6 g/mol

InChI

InChI=1S/C30H37NO6/c1-17-10-9-13-22-26(33)19(3)18(2)25-23(16-21-11-7-6-8-12-21)31-28(35)30(22,25)24(37-20(4)32)14-15-29(5,36)27(17)34/h6-9,11-15,17-18,22-26,33,36H,3,10,16H2,1-2,4-5H3,(H,31,35)/b13-9+,15-14+/t17-,18+,22-,23-,24+,25-,26+,29-,30+/m0/s1

InChI Key

SDZRWUKZFQQKKV-JHADDHBZSA-N

SMILES

CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)O

Solubility

Soluble in DMSO

Synonyms

Cytochalasin D; Zygosporin A; Lygosporin A;

Canonical SMILES

CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)O

Isomeric SMILES

C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H](/C=C/[C@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC4=CC=CC=C4)C)O

Description

The exact mass of the compound cytochalasin D is 507.2621 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 209835. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Toxins, Biological - Mycotoxins - Cytochalasins. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Cytochalasin d appears as needles or fluffy white powder. (NTP, 1992)

Color/Form

NEEDLES FROM ACETONE-PETROLEUM ETHER

XLogP3

2.7

Exact Mass

507.2621

Appearance

Solid powder

Melting Point

491 to 500 °F (decomposes) (NTP, 1992)
267-271 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SY9F0FZ3TO

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Nucleic Acid Synthesis Inhibitors
EXPTL USE: ...WORKERS INVESTIGATED THE APPLICATION OF.../ZYGOSPORIN A (CYTOCHALASIN D), E, F, G, & MORE THAN 30 DERIVATIVES/ AS ANTITUMOR AGENTS BUT WITH UNSUCCESSFUL RESULTS.
EXPTL USE: CYTOCHALASIN D (0.322-5.0 MG/KG/DAY, IP) HAD ANTITUMOR ACTIVITY AGAINST ASCITES HEPATOMA AH-130 AND MURPHY-STURM LYMPHOSARCOMA IN RATS.

MeSH Pharmacological Classification

Nucleic Acid Synthesis Inhibitors

Mechanism of Action

MAJOR BIOLOGICAL EFFECTS ARE THE BLOCKAGE OF CYTOPLASMIC CLEAVAGE RESULTING IN MULTINUCLEATE CELL FORMATION, THE INHIBITION OF CELL MOVEMENT, & THE INDUCTION OF NUCLEAR EXTRUSION... OTHER REPORTED EFFECTS INCLUDE THE INHIBITION OF GLUCOSE TRANSPORT, OF THYROID SECRETION, OF GROWTH HORMONE RELEASE, OF PHAGOCYTOSIS, & OF PLATELET AGGREGATION & CLOT CONTRACTION. /CYTOCHALASINS/
IN THE EARLY STAGE OF CYTOLOGICAL RESEARCH USING CYTOCHALASINS THE MODE OF ACTION OF THE COMPOUNDS WAS EXPLAINED AS DIRECT DISRUPTION OF MICROFILAMENTS INTERFERRING WITH CONTRACTILE MOVEMENTS OF THE MAMMALIAN CELLS. FURTHER STUDY, ESPECIALLY THE OBSERVATION OF THEIR EFFECTS ON THE TRANSPORT OF A NUMBER OF SUBSTANCES INTO THE CELLS, REVEALED A MORE COMPLEX MODE OF ACTION. IT IS CLEAR THAT THE NATURE OF THE BINDING BETWEEN THE CYTOCHALASINS & ACTIVE SITES IS NOT COVALENT BECAUSE OF THE RAPID REVERSIBILITY OF THE ACTION. /CYTOCHALASINS/
THROUGH THE USE OF (3)H-LABELLED CYTOCHALASINS B & D THE PRECISE BINDING SITES & SUB-CELLULAR LOCALIZATION ARE NOW UNDER INVESTIGATION... EXPERIMENTAL RESULTS OBTAINED THUS FAR SUPPORT THE IDEA THAT THE PRIMARY EFFECT IS MEMBRANOTROPIC, PERHAPS INVOLVING THE ASSOCIATION OF MICROFILAMENTS WITH THE PLASMA MEMBRANE.
CYTOCHALASIN D DID NOT PREVENT ATTACHMENT BUT DID PREVENT ENTRY OF TOXOPLASMA GONDII INTO PERITONEAL MACROPHAGES AND BLADDER TUMOR 4934 CELLS.
IN ISOLATED RAT ISLETS, CYTOCHALASIN D POTENTIATED GLUCOSE-INDUCED INSULIN RELEASE.
INHIBITION OF THE STEROIDOGENIC RESPONSES TO ACTH AND DIBUTYRYL CYCLIC AMP IN Y-1 CELLS BY 4 CYTOCHALASINS WAS EXAMINED TO DETERMINE WHETHER THE CAPACITIES OF THESE AGENTS TO INHIBIT THESE RESPONSES COULD BE RELATED TO THEIR ABILITIES TO INHIBIT POLYMERIZATION OF ACTIN FROM Y-1 CELLS AND TO THEIR RELATIVE POTENCIES IN CAUSING ROUNDING OF THE SAME CELLS. THE CYTOCHALASIN POTENCIES WERE COMPARED ON THE BASIS OF THEIR ED50'S REQUIRED TO PRODUCE 50% INHIBITION OF THE STEROIDOGENIC RESPONSES TO ACTH AND DIBUTYRYL CYCLIC AMP AND 50% INHIBITION OF INITIAL VELOCITY OF POLYMERIZATION OF Y-1 CELL ACTIN IN I MMOL/MG. THE CYTOCHALASINS (INCLUDING D) INHIBIT STEROIDOGENESIS AND PRODUCE ROUNDING OF CELLS BY INTERFERING WITH POLYMERIZATION OF ACTIN.
SUPEROXIDE ANION PRODUCTION IN POLYMORPHONUCLEAR LEUKOCYTES OBTAINED FROM GUINEA PIG PERITONEAL CAVITIES WAS STIMULATED BY TREATMENT WITH 5 MUG CYTOCHALASIN D/ML IN VITRO.
CYTOCHALASIN D HAD NO EFFECT ON THE AVP-INDUCED INCREASE IN BASAL PINOCYTOSIS BUT DID INCREASE INTRACELLULAR MULTIVESICULAR BODIES IN THE BASAL LAMINAE OF TOADS.
CYTOCHALASIN D (GREATER THAN 0.1 MUG/ML) INHIBITED THE CONCANAVALIN A-STIMULATED AGGLUTINATION OF NOVIKOFF HEPATOMA CELLS. INDUCED WERE THE APPEARANCE OF NUMEROUS BLEBS AT THE CELL PERIPHERY. THE CONCENTRATION REQUIRED TO ALTER THE CELL SURFACE MORPHOLOGY WAS CORRELATED WITH THE CONCENTRATION REQUIRED TO INHIBIT CYTOAGGLUTINATION. APPARENTLY, CYTOCHALASIN D INHIBITS CONCANAVALIN A-INDUCED AGGLUTINATION OF NOVIKOFF CELLS BY ALTERING THEIR SURFACE MORPHOLOGY.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

22144-77-0

Wikipedia

Cytochalasin D

Methods of Manufacturing

ISOLATION & STRUCTURE OF CYTOCHALASINS A, B, C, D: ALDRIDGE ET AL, J CHEM SOC (C) 1967, 1667; ALDRIDGE ET AL, CHEM COMMUN 1967, 26; OF E & F: ALDRIDGE ET AL, CHEM COMMUN 1972, 148. REVISED STRUCTURES OF CYTOCHALASINS E & F: ALDRIDGE ET AL, CHEM COMMUN 1973, 551; BUCHI ET AL, J AM CHEM SOC 95, 5423 (1973). /CYTOCHALASINS/

General Manufacturing Information

CYTOCHALASIN D HAD ANTIFUNGAL PROPERTIES, INCLUDING BRANCHING AND, AT HIGHER CONCENTRATIONS, SWELLING OF HYPHAL TIPS IN BOTRYTIS CINEREA.

Analytic Laboratory Methods

TLC DATA; DETECTION: A BRIGHT YELLOW FLUORESCENT SPOT UNDER UV LIGHT AFTER SPRAYING WITH 50% ETHANOLIC H2SO4 & HEATING. WELLS JM ET AL; CAN J MICROBIOL 22: 1137 (1976).

Interactions

PRETREATMENT OF RABBIT KIDNEY CELLS WITH CYTOCHALASIN D ENHANCED HERPES SIMPLEX VIRUS TYPE 2 INFECTIVITY 3- TO 6-FOLD OVER VALUES OBTAINED USING THE STANDARD CALCIUM CHLORIDE TECHNIQUE.
CYTOCHALASIN D TREATMENT OF PERMISSIVE OR SEMIRESTRICTIVE CELL LINES ENHANCED THEIR SUSCEPTIBILITY TO INFECTION WITH POLIOVIRUS.

Dates

Modify: 2023-08-15
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